molecular formula C14H14ClNO2 B1308851 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 312713-96-5

7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B1308851
CAS RN: 312713-96-5
M. Wt: 263.72 g/mol
InChI Key: XFHJYHWLYWRLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
The exact mass of the compound 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Quinolines and their derivatives, as part of the broader class of heterocyclic compounds, have been extensively explored for their pharmaceutical applications. These compounds are known for their significant biological and pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Research indicates that modifying the quinoxaline structure can yield a variety of biomedical applications, highlighting the importance of heterocyclic compounds in medicinal chemistry (Pereira et al., 2015).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their effectiveness as anticorrosive materials. The presence of polar substituents in quinoline derivatives allows them to form highly stable chelating complexes with surface metallic atoms, showcasing their potential in corrosion inhibition applications (Verma et al., 2020).

Photophysical and Optoelectronic Properties

Some quinazoline and quinoxaline derivatives have been studied for their photophysical and optoelectronic properties. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these heterocycles into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating their significance in the field of materials science (Lipunova et al., 2018).

Environmental Impact and Sorption Behavior

The environmental impact and sorption behavior of veterinary pharmaceuticals, including compounds with quinoline structures, have been reviewed to assess their mobility in soil. This research underscores the importance of understanding the environmental fate of these compounds, which can vary widely in mobility and are influenced by mechanisms beyond hydrophobic partitioning (Tolls, 2001).

properties

IUPAC Name

7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-7-11(15)6-5-10-8-3-2-4-9(8)13(14(17)18)16-12(7)10/h2-3,5-6,8-9,13,16H,4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHJYHWLYWRLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396013
Record name 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312713-96-5
Record name 312713-96-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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